7-fluoro-1-[(3-methoxybenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
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Description
7-fluoro-1-[(3-methoxybenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C20H19FN4O2S and its molecular weight is 398.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazoles, are known to have inhibitory effects on thecytochrome P450-dependent lanosterol 14α-demethylase (CYP51) . This enzyme plays a crucial role in the sterol biosynthesis of fungal cell membranes .
Mode of Action
Based on the known action of similar compounds, it can be inferred that it might interact with its target enzyme (like cyp51) and inhibit its function . This inhibition could lead to disruption in the sterol biosynthesis of fungal cell membranes, affecting the growth and survival of the fungi .
Biochemical Pathways
The compound likely affects the sterol biosynthesis pathway in fungi by inhibiting the CYP51 enzyme . This inhibition disrupts the normal function of the fungal cell membrane, leading to impaired growth and survival .
Pharmacokinetics
Triazole compounds are generally known for their low toxicity and high bioavailability .
Result of Action
The result of the compound’s action would likely be the inhibition of fungal growth due to disruption in the sterol biosynthesis of the fungal cell membrane . This could potentially make the compound effective as an antifungal agent.
Properties
IUPAC Name |
7-fluoro-1-[(3-methoxyphenyl)methylsulfanyl]-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2S/c1-3-9-24-18(26)16-11-14(21)7-8-17(16)25-19(24)22-23-20(25)28-12-13-5-4-6-15(10-13)27-2/h4-8,10-11H,3,9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWMEEBQUGNFRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)F)N3C1=NN=C3SCC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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